molecular formula C15H21NO B13558474 3-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)pyrrolidin-3-ol

3-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)pyrrolidin-3-ol

Cat. No.: B13558474
M. Wt: 231.33 g/mol
InChI Key: XKFBJKJRVRHRDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a hydroxyl group at the 3-position of the pyrrolidine ring and a methyl-substituted 1,2,3,4-tetrahydronaphthalene moiety. This compound is cataloged under the reference code 10-F747118 by CymitQuimica, a supplier specializing in high-quality pyrrolidines for pharmaceutical and fine chemical applications .

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

3-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)pyrrolidin-3-ol

InChI

InChI=1S/C15H21NO/c17-15(8-9-16-11-15)10-13-6-3-5-12-4-1-2-7-14(12)13/h1-2,4,7,13,16-17H,3,5-6,8-11H2

InChI Key

XKFBJKJRVRHRDS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CC3(CCNC3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Tetrahydronaphthalenylmethyl Intermediate: This can be achieved by hydrogenation of naphthalene to form 1,2,3,4-tetrahydronaphthalene, followed by a Friedel-Crafts alkylation to introduce the methyl group.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Coupling Reaction: The final step involves coupling the tetrahydronaphthalenylmethyl intermediate with the pyrrolidine ring, typically using a reductive amination reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrrolidine ring, forming ketones or aldehydes.

    Reduction: Reduction reactions can occur at the naphthalene ring, further hydrogenating it to form more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring, where electrophilic aromatic substitution can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used for reduction.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated derivatives of the naphthalene ring.

    Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential pharmaceutical applications.

Biology: In biological research, the compound can be used as a probe to study the interactions of naphthalene derivatives with biological macromolecules.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The compound’s closest analogs share either the 1,2,3,4-tetrahydronaphthalene backbone or the pyrrolidine/pyrrolidinol framework. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number (if available) Key Structural Features Functional Groups Potential Applications/Notes References
3-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)pyrrolidin-3-ol - Pyrrolidin-3-ol core, tetrahydronaphthalene methyl substituent Hydroxyl, tertiary amine Pharmaceutical intermediates (e.g., CNS agents)
1-Methyl-2-pyridin-3-yl-1,2,3,4-tetrahydro-naphthalen-1-ol 93008-02-7 Pyridine ring fused to tetrahydronaphthalen-1-ol Hydroxyl, pyridine heterocycle Safety data available (100% concentration); likely used in specialty synthesis
3-(2-Hydroxypropan-2-yl)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol - Hydroxyisopropyl and dimethyl substituents on tetrahydronaphthalene Dual hydroxyl groups Undisclosed; structural similarity suggests antioxidant or receptor-binding potential
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol - Thiophene and methylamino substituents Thiophene, secondary amine Impurity in drospirenone/ethinyl estradiol synthesis
Key Observations :

Backbone Diversity: The target compound and 1-Methyl-2-pyridin-3-yl-... (CAS 93008-02-7) share a tetrahydronaphthalene scaffold but differ in substituents. The pyridine ring in the latter may enhance π-π stacking interactions compared to the pyrrolidine system . Compounds like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () diverge significantly, incorporating thiophene instead of naphthalene, which alters electronic properties and solubility .

(), which has a bulkier hydroxyisopropyl group . The pyridine in CAS 93008-02-7 introduces basicity and hydrogen-bonding capability, contrasting with the tertiary amine in the target compound .

Applications: The target compound is explicitly linked to pharmaceutical research (), while analogs like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol are documented as synthesis impurities (), highlighting divergent roles in drug development .

Biological Activity

3-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)pyrrolidin-3-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2OC_{15}H_{22}N_2O. The compound features a pyrrolidine ring linked to a tetrahydronaphthalene moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For example, pyrrolidine-2,3-diones have been identified as inhibitors of penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa, suggesting that similar structures may provide antibacterial effects against resistant strains .

Anticancer Properties

Pyrrolidine derivatives have shown promise in cancer research. A study highlighted that certain pyrrolidine compounds possess cytotoxic effects against various cancer cell lines. For instance, an analogue demonstrated significant growth inhibition in HT29 colorectal cancer cells . The presence of specific substituents on the pyrrolidine ring appears crucial for enhancing anticancer activity.

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects. For example, certain pyrrolidine derivatives have been associated with reduced neuroinflammation and improved cognitive function in animal models . This suggests potential applications in treating neurodegenerative diseases.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Cell Cycle Arrest : Some pyrrolidine derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : There is evidence that these compounds can modulate pathways related to inflammation and apoptosis.

Case Studies

StudyFindings
Antimicrobial Activity Pyrrolidine derivatives inhibited PBP3 in Pseudomonas aeruginosa, showing potential against multidrug-resistant strains .
Anticancer Research Certain analogues exhibited IC50 values comparable to standard chemotherapeutics in HT29 cells .
Neuroprotection Compounds demonstrated reduced neuroinflammation in models of Alzheimer’s disease .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.